N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O3S3/c1-5-6-16-32(4)39(35,36)21-13-11-20(12-14-21)27(34)31-29-26(28-30-23-9-7-8-10-24(23)37-28)22-15-17-33(19(2)3)18-25(22)38-29/h7-14,19H,5-6,15-18H2,1-4H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQJHXMMXBTSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in the base excision repair (BER) pathway. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-4-(N-butyl-N-methylsulfamoyl)benzamide. Its molecular formula is with a molecular weight of 514.1 g/mol. The structural complexity of this compound suggests multiple interaction points for biological activity.
APE1 plays a crucial role in DNA repair mechanisms by recognizing and incising apurinic/apyrimidinic sites in damaged DNA. Inhibition of APE1 can enhance the cytotoxic effects of DNA-damaging agents such as alkylating agents (e.g., temozolomide). The compound under discussion has been shown to inhibit APE1 activity effectively, thus potentiating the effects of these agents in cancer therapy.
In Vitro Studies
Research indicates that this compound exhibits low micromolar activity against purified APE1 enzymes. In assays using HeLa cell extracts, it demonstrated significant inhibition and increased accumulation of AP sites when co-administered with methylmethane sulfonate (MMS) and temozolomide .
Pharmacokinetics
The compound shows favorable pharmacokinetic properties with good plasma exposure levels and the ability to cross the blood-brain barrier effectively. Following intraperitoneal dosing in mice at 30 mg/kg body weight, it exhibited desirable stability and a half-life of approximately 80 minutes .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzothiazole and thieno-pyridine moieties are critical for maintaining inhibitory activity against APE1. For instance:
- Thiazole Motif : Essential for interaction with APE1.
- Aryl Ring Modifications : Additional substitutions can enhance potency.
Case Studies
- Combination Therapy : In studies where this compound was used alongside standard chemotherapy agents like temozolomide, a threefold increase in cytotoxicity was observed in HeLa cells. This suggests that targeting APE1 may improve therapeutic outcomes in resistant cancer types .
- In Vivo Efficacy : Animal models have demonstrated that compounds with similar structures can significantly reduce tumor growth when used in conjunction with DNA-damaging therapies .
Summary Table of Biological Activity
| Parameter | Value |
|---|---|
| Molecular Formula | C26H28ClN3O2S2 |
| Molecular Weight | 514.1 g/mol |
| APE1 Inhibition Activity | Low µM range |
| Cytotoxicity Enhancement | ~3-fold increase with alkylating agents |
| Plasma Exposure | Good exposure levels |
| Blood-Brain Barrier Penetration | Yes |
| Half-Life | ~80 minutes |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair and cancer progression. The inhibition of APE1 enhances the efficacy of alkylating agents used in cancer therapy.
Mechanism of Action :
The compound binds to the active site of APE1, preventing its interaction with DNA substrates. This leads to an accumulation of apurinic sites in DNA, which disrupts normal repair processes and induces cell death.
In Vitro Studies :
- Cytotoxicity Enhancement : The compound has shown low micromolar potency against purified APE1 and enhances cytotoxicity when combined with agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in glioblastoma cell lines such as HeLa and SF767.
| Combination Treatment | Effect |
|---|---|
| Compound + TMZ | Increased apoptosis compared to TMZ alone |
| Compound + MMS | Significant cytotoxicity enhancement |
Antimicrobial Activity
Benzothiazole derivatives are known for their antibacterial properties. The compound has been evaluated for its effectiveness against various strains of bacteria and shows promise as a lead compound for developing new antibiotics.
Research Findings :
Studies indicate that the compound may interfere with biochemical pathways essential for bacterial survival, particularly in Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Key findings from SAR studies include:
| Compound | Structure Feature | APE1 Inhibition Potency | Comments |
|---|---|---|---|
| Compound 1 | Thiazole + Isopropyl | Low µM | Effective against APE1 |
| Analog A | Benzoxazole | Moderate | Reduced activity |
| Analog B | Thiazole only | Minimal | Thiazole is crucial |
Case Studies
Several studies have documented the clinical applications of this compound:
- Combination Therapy in Glioblastoma Models : A study demonstrated that when administered alongside TMZ, the compound led to increased apoptosis in tumor cells compared to monotherapy.
- Mechanistic Insights : Research elucidated that the compound enhances cytotoxicity by causing hyperaccumulation of AP sites in treated cells, leading to disruption of normal DNA repair processes.
Comparison with Similar Compounds
Core Scaffold Modifications
The following table compares structural variations and biological activities of key analogues:
Key Observations :
- Position 6 Substitution: The isopropyl group in the target compound improves lipophilicity and brain exposure compared to the methyl group in the analogue from .
- Sulfamoyl Modifications : The N-butyl-N-methyl group in the target compound balances solubility and membrane permeability, whereas the bis(2-methoxyethyl) group in the analogue may enhance aqueous solubility but reduce cellular uptake due to increased polarity .
Pharmacodynamic Differences
- This synergy correlates with APE1 inhibition, which disrupts DNA repair in cancer cells .
- APE1 activity in gliomas is elevated up to 13-fold compared to normal brain tissue , underscoring the therapeutic relevance of brain-penetrant inhibitors like the target compound.
SAR Insights from
Structure-activity relationship (SAR) studies of the parent scaffold revealed:
- Isopropyl vs. Smaller Alkyl Groups : Isopropyl substitution at position 6 enhances both enzyme inhibition and brain bioavailability compared to methyl or ethyl groups.
- Sulfamoyl Tailoring : Bulky alkyl groups (e.g., butyl) improve metabolic stability, while polar substituents (e.g., methoxyethyl) reduce cellular potency despite better solubility.
Preparation Methods
Cyclocondensation of N-Boc-4-Piperidone with 2-Benzothiazoleacetonitrile
The reaction commences with N-(tert-butoxycarbonyl)-4-piperidone (1 ), which undergoes cyclocondensation with 2-benzothiazoleacetonitrile in the presence of elemental sulfur and morpholine. This step generates the tetrahydrothieno[2,3-c]pyridine scaffold (3a ) through a Gewald-like thiophene formation mechanism. The morpholine acts as both a base and a catalyst, facilitating the nucleophilic attack of the acetonitrile carbon on the ketone group of the piperidone.
Functionalization of the Amino Group
The intermediate 3a possesses a primary amine at the 2-position of the thiophene ring. Acetylation using acetic anhydride in dichloromethane introduces an acetamide group (3b ), which serves as a protective moiety during subsequent steps. Boc deprotection with trifluoroacetic acid (TFA) liberates the secondary amine, enabling reductive amination with acetone and sodium cyanoborohydride (NaCNBH₃) to install the isopropyl substituent at the 6-position. This step achieves the desired stereochemistry and ring saturation, yielding 3c (Figure 1).
Preparation of the 4-(N-Butyl-N-Methylsulfamoyl)Benzamide Moiety
The sulfamoyl-substituted benzamide component requires sequential sulfonation and amidation reactions.
Sulfonation of 4-Aminobenzoic Acid
4-Aminobenzoic acid (4 ) is sulfonated using chlorosulfonic acid at 0–5°C to yield 4-sulfamoylbenzoic acid (5 ). Selective N-alkylation is achieved by treating 5 with butyl bromide and methyl iodide in the presence of potassium carbonate, generating 4-(N-butyl-N-methylsulfamoyl)benzoic acid (6 ). The reaction proceeds via an SN2 mechanism, with the sulfonamide nitrogen acting as the nucleophile.
Conversion to Benzoyl Chloride
Activation of the carboxylic acid in 6 is accomplished using thionyl chloride (SOCl₂) in anhydrous dichloromethane, producing the corresponding benzoyl chloride (7 ). This intermediate is highly reactive and must be used immediately to prevent hydrolysis.
Convergent Coupling of Core and Benzamide Components
The final step involves coupling the tetrahydrothienopyridine-benzothiazole core (3c ) with the sulfamoyl benzoyl chloride (7 ).
Amide Bond Formation
The amine group in 3c reacts with 7 under Schotten-Baumann conditions, employing a biphasic system of aqueous sodium hydroxide and dichloromethane. Triethylamine is added to scavenge HCl, driving the reaction to completion. Alternatively, carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) enhance yield and purity. The product, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide (8 ), is isolated via column chromatography (silica gel, ethyl acetate/hexanes) and recrystallized from ethanol.
Optimization and Mechanistic Insights
Reductive Amination Efficiency
The reductive amination step (Section 1.2) is critical for introducing the isopropyl group. Studies indicate that acetone concentration above 2 equivalents leads to over-alkylation, while temperatures exceeding 40°C promote imine hydrolysis. Optimal conditions (1.5 equivalents acetone, 25°C, 12 hours) achieve >85% conversion.
Sulfamoyl Group Stability
The N-butyl-N-methylsulfamoyl moiety exhibits sensitivity to strong acids. TFA during Boc deprotection must be limited to 30 minutes to prevent desulfonation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.7 minutes.
Alternative Synthetic Routes
Suzuki Coupling for Benzothiazole Modification
A late-stage Suzuki coupling using 3-bromothiophene intermediate 11 and commercially available boronic acids diversifies the benzothiazole substituents. However, this approach introduces synthetic complexity and is less efficient for the target compound.
Microwave-Assisted Cyclization
Microwave irradiation (100°C, 30 minutes) during thiophene formation reduces reaction time from 24 hours to 2 hours, albeit with a 10% yield reduction.
Industrial Scalability Considerations
The convergent synthesis pathway (Sections 1–3) is preferable for scale-up, as it minimizes linear steps and intermediate purification. The overall yield from 1 to 8 is 32%, with the amide coupling step being the major bottleneck (45% yield).
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with condensation of benzo[d]thiazole derivatives with tetrahydrothieno intermediates under controlled temperatures (e.g., 60–80°C) and inert atmospheres. Key steps include:
- Amide bond formation : Coupling of the sulfamoylbenzamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Cyclization : Acid- or base-mediated cyclization to form the tetrahydrothieno[2,3-c]pyridine core, requiring precise solvent selection (e.g., ethanol or acetonitrile) .
- Purification : Chromatography (silica gel or HPLC) to isolate intermediates, with yields optimized by adjusting reaction time and stoichiometry .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation : H/C NMR for verifying aromatic protons, sulfonamide groups, and isopropyl substituents .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation .
- Crystallinity : X-ray diffraction (if crystals are obtainable) to resolve stereochemical ambiguities in the tetrahydrothieno ring .
Q. How do functional groups influence the compound’s reactivity?
- Benzo[d]thiazole : Participates in π-π stacking with biological targets; susceptible to electrophilic substitution at the 2-position .
- Sulfamoyl group : Enhances solubility in polar solvents (e.g., DMSO) and serves as a hydrogen-bond acceptor in target binding .
- Tetrahydrothieno[2,3-c]pyridine : Conformational flexibility impacts pharmacokinetic properties, requiring stability studies under varying pH .
Advanced Research Questions
Q. How can conflicting solubility data in different solvents be resolved?
Contradictions arise from solvent polarity and temperature effects. Methodological approaches include:
Q. What strategies address low yields during the final coupling step?
Low yields (e.g., <50%) may result from steric hindrance at the tetrahydrothieno-pyridine junction. Solutions include:
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yields to >70% .
- Catalyst screening : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling of aryl halides, minimizing byproducts .
Q. How can structure-activity relationships (SAR) guide derivative design?
SAR studies focus on:
- Isopropyl substitution : Replace with cyclopropyl to enhance metabolic stability (tested via liver microsome assays) .
- Sulfamoyl group modification : Introduce fluorinated butyl chains to improve blood-brain barrier penetration, validated by logP calculations and MDCK cell assays .
Q. What methods validate target engagement in biological assays?
- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to kinases or GPCRs .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in HEK293 cells treated with 10 µM compound .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported IC50_{50}50 values across studies?
Variability arises from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols:
Q. Why do computational docking results conflict with experimental binding data?
Common issues include:
- Protein flexibility : Perform molecular dynamics simulations (50 ns) to account for receptor conformational changes .
- Protonation states : Use Schrödinger’s Epik to predict ligand ionization at physiological pH .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
